molecular formula C11H14N2S B13200456 4-(2,2,3,3-Tetramethylcyclopropyl)-1,3-thiazole-2-carbonitrile

4-(2,2,3,3-Tetramethylcyclopropyl)-1,3-thiazole-2-carbonitrile

Cat. No.: B13200456
M. Wt: 206.31 g/mol
InChI Key: SVKCPXHXPZUSAS-UHFFFAOYSA-N
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Description

4-(2,2,3,3-Tetramethylcyclopropyl)-1,3-thiazole-2-carbonitrile is a synthetic organic compound known for its unique structural features and potential applications in various fields. The compound consists of a thiazole ring substituted with a tetramethylcyclopropyl group and a carbonitrile group. This combination of functional groups imparts distinct chemical properties to the compound, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2,3,3-Tetramethylcyclopropyl)-1,3-thiazole-2-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2,3,3-tetramethylcyclopropylamine with a thioamide derivative in the presence of a dehydrating agent. The reaction is carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(2,2,3,3-Tetramethylcyclopropyl)-1,3-thiazole-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, introducing different substituents at specific positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines.

    Substitution: Halogenated or nitro-substituted thiazole derivatives.

Scientific Research Applications

4-(2,2,3,3-Tetramethylcyclopropyl)-1,3-thiazole-2-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2,2,3,3-Tetramethylcyclopropyl)-1,3-thiazole-2-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby blocking their catalytic function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,2,3,3-Tetramethylcyclopropyl Fentanyl: A fentanyl analog with a similar cyclopropyl group.

    1-(Tetrahydropyran-4-ylmethyl)-1H-indol-3-yl-(2,2,3,3-tetramethylcyclopropyl)methanone: A synthetic cannabinoid with a similar cyclopropyl structure.

Uniqueness

4-(2,2,3,3-Tetramethylcyclopropyl)-1,3-thiazole-2-carbonitrile is unique due to its combination of a thiazole ring and a tetramethylcyclopropyl group. This structural feature imparts distinct chemical properties, making it versatile for various applications. Its ability to undergo multiple types of chemical reactions and its potential bioactivity further distinguish it from other similar compounds.

Properties

Molecular Formula

C11H14N2S

Molecular Weight

206.31 g/mol

IUPAC Name

4-(2,2,3,3-tetramethylcyclopropyl)-1,3-thiazole-2-carbonitrile

InChI

InChI=1S/C11H14N2S/c1-10(2)9(11(10,3)4)7-6-14-8(5-12)13-7/h6,9H,1-4H3

InChI Key

SVKCPXHXPZUSAS-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C1(C)C)C2=CSC(=N2)C#N)C

Origin of Product

United States

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